2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 267–269°C . Its IR spectrum shows a peak at 2222 cm−1, which corresponds to the C≡N bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to exhibit potent antimicrobial activity. For instance, one compound was found to exhibit significant in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their potential anticancer activity. For example, certain derivatives have shown promising results against murine melanoma cell lines (B16F10) .
Antiviral Activity
Benzimidazole derivatives have been reported to have antiviral properties. They have been studied for their potential to inhibit the replication of various viruses .
Antiparasitic Activity
Benzimidazole derivatives have been used in the treatment of parasitic diseases. The discovery of thiabendazole further spurred chemists around the world to design, synthesize and screen thousands of the benzimidazoles for anthelmintic activity .
Antihypertensive Activity
Benzimidazole derivatives have been studied for their potential antihypertensive effects .
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to have anti-inflammatory activities .
Antidiabetic Activity
Benzimidazole derivatives have been studied for their potential antidiabetic effects .
Antioxidant Activity
Benzimidazole derivatives have been reported to have antioxidant activities .
Future Directions
The future directions of research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . Additionally, new synthetic routes could be developed to improve the yield and efficiency of its synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimido[1,2-a]benzimidazoles, have been studied for their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Mode of Action
It is known that the compound is synthesized by the cyclization of methyl cinnamates with 2-aminobenzimidazole in dmf in the presence of k2co3 . The process is regioselective, leading to the formation of only 4-substituted pyrimidobenzimidazoles .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of the compound is influenced by the presence of k2co3 .
properties
IUPAC Name |
2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-15(11-14-7-3-2-4-8-14)20(24)23-18-10-6-5-9-17(18)22-19(23)16(13)12-21/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIGYIUHJSPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
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